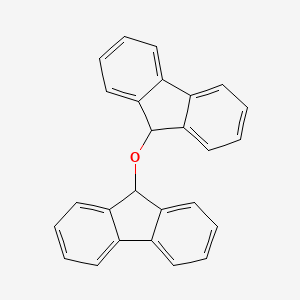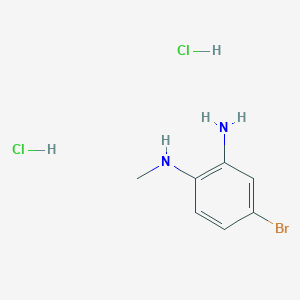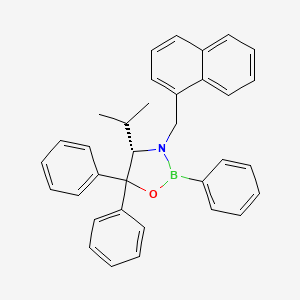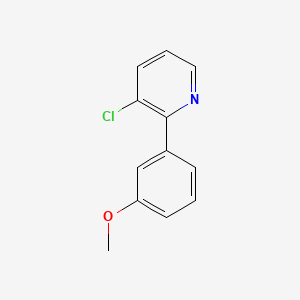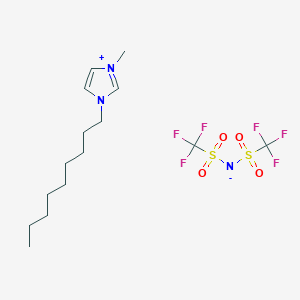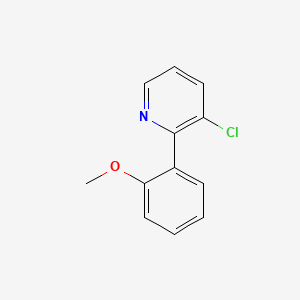
3-Chloro-2-(2-methoxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with a molecular weight of 219.67 . It is typically stored at temperatures between 2-8°C and is in liquid form . The compound has a CAS Number of 847225-96-1 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . The compound was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G(d,p) basis set calculations .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.67 . The compound’s Inchi Code is 1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 .Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-(2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUPMSGZUPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
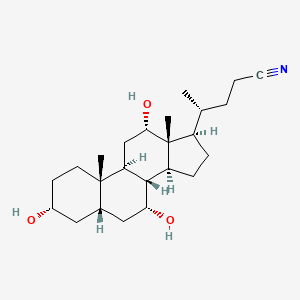
amino}propanoic acid](/img/structure/B6309305.png)
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
